N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-14(18,10-3-4-12-13(5-10)22-9-21-12)8-16-23(19,20)11-6-15-17(2)7-11/h3-7,16,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHPWSGLCAQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole with an epoxide or a halohydrin under basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Introduction of nitro or halogen groups onto the benzo[d][1,3]dioxole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on synthesis , structural features , and physicochemical properties .
Key Observations
Structural Diversity: The target compound shares the benzodioxole motif with all analogs in Table 1, which is often associated with enhanced metabolic stability and membrane permeability . This feature is critical for interactions with polar residues in enzyme active sites. The hydroxypropyl linker in the target compound and its isoxazole analog () contrasts with the rigid cyclopropane linker in Compound 74, suggesting differences in conformational dynamics .
Synthetic Routes: Thiazole-based analogs () utilize HATU/DIPEA-mediated coupling in DMF at elevated temperatures, a common strategy for amide bond formation . Benzimidazole derivatives () involve multi-step condensation and halogenation, emphasizing the role of substituents (e.g., bromo, nitro) in tuning electronic properties .
Physicochemical Properties :
- Solubility : The sulfonamide group in the target compound and its isoxazole analog () may enhance water solubility compared to the lipophilic benzodioxole-thiazole amides () .
- Melting Points : While specific data for the target compound are unavailable, benzimidazole derivatives () exhibit melting points >200°C, attributed to strong intermolecular hydrogen bonding and π-stacking .
Biological Relevance: Benzimidazole derivatives () with halogen substituents (e.g., 4e, 5b-j) have shown activity in preliminary bioassays, likely due to enhanced electrophilicity .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the pyrazole family. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzo[d][1,3]dioxole ring : A fused bicyclic structure known for its diverse biological activities.
- Hydroxypropyl group : Imparts solubility and potentially enhances bioactivity.
- Pyrazole moiety : Known for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Molecular Formula
Molecular Weight
Pharmacological Properties
This compound has been evaluated for various biological activities:
Anti-inflammatory Activity :
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, similar compounds have shown up to 85% inhibitory activity against these cytokines at specific concentrations .
Antimicrobial Activity :
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .
Antitumor Activity :
Pyrazole compounds have been reported to possess cytotoxic effects against various cancer cell lines. They may induce apoptosis through different pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Certain pyrazoles inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : These compounds can affect signaling cascades that regulate cell survival and apoptosis.
- Interaction with Receptors : Binding to specific receptors can lead to altered cellular responses.
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of various pyrazole derivatives, one compound showed significant reduction in edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. The study highlighted the potential for developing new anti-inflammatory agents based on the pyrazole scaffold .
Case Study 2: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against common bacterial strains. One derivative exhibited remarkable efficacy against Klebsiella pneumoniae, suggesting that modifications in the structure can enhance antimicrobial properties .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazolone | Pyrazolone | Anti-inflammatory, analgesic |
| Phenylbutazone | Phenylbutazone | Potent anti-inflammatory |
| This compound | Compound | Anti-inflammatory, antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
